molecular formula C13H14ClN3O3 B8325907 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine

4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine

Cat. No.: B8325907
M. Wt: 295.72 g/mol
InChI Key: AAAXTHXLEGQOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro group and a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine typically involves the reaction of 4-chloropyrimidine with 3,4,5-trimethoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 3,4,5-trimethoxyaniline displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound can modulate signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway .

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

4-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)16-13-15-5-4-11(14)17-13/h4-7H,1-3H3,(H,15,16,17)

InChI Key

AAAXTHXLEGQOGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxy-phenylamine (10 g, 54.6 mmol) and 2-methylsulfanyl-pyrimidin-4-ol (7.76 g, 54.6 mmol) are mixed and heated to 150° C. for 2 h whereupon the mixture melts. The evolving gas is absorbed in sodium hypochlorite solution. The remaining residue is suspended in acetonitrile (300 ml). POCl3 (10.8 ml, 117 mmol) and 4 N HCl in dioxane (35.2 ml, 140 mmol) are added and the mixture is heated to 90° C. until the reaction is complete. The mixture is extracted with ethyl acetate, washed with sat. sodium bicarbonate and brine. The organic layer is dried with sodium sulfate and evaporated. The residue is crystallized from methanol to give (4-chloro-pyrimidin-2-yl)-(3,4,5-trimethoxy-phenyl)-amine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Two

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